Rimsulfuron

Catalog No.
S598088
CAS No.
122931-48-0
M.F
C14H17N5O7S2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimsulfuron

Rimsulfuron addresses the critical procurement challenge of post-emergence weed control in potatoes, tomatoes, and maize, where traditional sulfonylureas cause phytotoxic carryover. This ALS inhibitor offers:

  • Ultra-fast soil dissipation (DT50 90% efficacy in 2 weeks.

CAS Number

122931-48-0

Product Name

Rimsulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[(3-ethylsulfonyl-2-pyridinyl)sulfonyl]urea

Molecular Formula

C14H17N5O7S2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

MEFOUWRMVYJCQC-UHFFFAOYSA-N

solubility

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7)
In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9)
In water, 10 mg/L at 25 °C; <10 ppm in distilled water

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)-2-pyridinesulfonamide; Cato; DPX-E 9636; Matrix; Rimsulfuron; Tarot; Titus;

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

The exact mass of the compound Rimsulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.32e-05 min water (25 °c): <10 mg/l (unbuffered); 7.3 g/l (buffered, ph 7)in water (ppm), 135 (ph 5); 7300 (ph 7); 5560 (ph 9)in water, 10 mg/l at 25 °c; <10 ppm in distilled water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg

Rimsulfuron is a post-emergence sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agrochemical procurement, it is primarily valued for its ultra-short environmental persistence and high selectivity in Solanaceae crops (potatoes and tomatoes) as well as maize[1]. As a colorless crystalline solid with a pKa of 4.0, its water solubility is highly pH-dependent, ranging from <10 mg/L in unbuffered water to 7.3 g/L at pH 7 [2]. This pH-responsive solubility, combined with rapid chemical hydrolysis and microbial degradation pathways, makes rimsulfuron a critical active ingredient for formulators seeking high-efficacy grass and broadleaf weed control without the rotational crop carryover risks associated with legacy sulfonylureas [1].

Research Fit

M
Mechanism

ALS inhibitor targeting branched-chain amino acid biosynthesis in susceptible plants

T
Timing

Systemic post-emergence and pre-emergence activity with translocation to meristematic tissues

R
Use Rate

Low-rate sulfonylurea application profile; reported effective at notably low field rates

S
Solubility

pH-dependent aqueous solubility profile; formulation design and environmental fate consideration

C
Crop Spectrum

Maize, potato, tomato and Solanaceous crop research systems

While sulfonylurea herbicides share a common ALS-inhibition mechanism, substituting rimsulfuron with generic in-class alternatives like nicosulfuron or chlorsulfuron severely compromises crop safety and environmental compliance. Nicosulfuron, a common substitute in maize, exhibits prolonged stability in neutral and alkaline soils, creating significant carryover phytotoxicity risks for subsequent rotational crops[1]. Furthermore, rimsulfuron possesses unique metabolic selectivity in tomatoes and potatoes, whereas nicosulfuron and metsulfuron-methyl cause unacceptable crop injury in these species [2]. Formulators and agricultural procurement teams must specify rimsulfuron when the application demands rapid environmental dissipation (DT50 < 6 days) and strict Solanaceae crop safety, as generic substitution will lead to regulatory failures and crop destruction [1].

Substitution Risk

ALS enzyme potency vs. nicosulfuron

Reported ~22.7-fold higher in vitro enzyme potency may not translate directly to field efficacy without species-specific metabolism and adjuvant consideration

Weed control spectrum vs. foramsulfuron

Up to 57 percentage-point difference in control of specific weed species confirmed in head-to-head field trials; species spectrum mismatch may occur

Metabolism-based resistance context

Cross-resistance profile may differ from other sulfonylureas in ALS-resistant populations; differential residual activity reported against metabolism-resistant biotypes

Adjuvant-dependent efficacy

Efficacy may shift by over 33 percentage points without correct adjuvant selection; formulation substitution without adjuvant review may limit performance

Faster Hydrolysis than Nicosulfuron

Rimsulfuron demonstrates exceptionally rapid hydrolysis compared to nicosulfuron, particularly in neutral and alkaline conditions. At pH 7 (25°C), rimsulfuron exhibits a hydrolysis half-life (DT50) of 7.2 days, and at pH 9, it degrades almost immediately with a DT50 of 0.3 days[1]. In stark contrast, nicosulfuron is highly stable under these conditions, with a hydrolysis half-life of 200–250 days at pH 7 . This ~30-fold difference in neutral-pH degradation kinetics ensures that rimsulfuron rapidly dissipates in surface waters and alkaline soils, eliminating the risk of aquifer pollution and prolonged environmental persistence associated with other sulfonylureas[1].

Evidence DimensionAqueous hydrolysis half-life (DT50) at pH 7
Target Compound Data7.2 days
Comparator Or BaselineNicosulfuron (200–250 days)
Quantified Difference~30-fold faster degradation for rimsulfuron
ConditionsAqueous solution, pH 7, 25°C

Procurement teams formulating for environmentally sensitive areas or alkaline soils must select rimsulfuron to meet strict environmental dissipation and groundwater protection regulations.

ALS Enzyme Inhibition
Head-to-head
I50 = 3 nM vs. 68 nM
~22.7-fold higher potency
Reported enzyme-level potency context
Corn shoot ALS in vitro; field translation requires formulation review

Rapid Soil Degradation for Rotational Safety

The soil persistence of rimsulfuron is significantly shorter than mainstream alternatives, making it ideal for dynamic crop rotation schedules. Field and laboratory studies in silt loam soils demonstrate that rimsulfuron degrades rapidly with a soil DT50 of < 6 days (often 1.5 to 7.5 days depending on microbial activity and temperature) [1]. Conversely, nicosulfuron exhibits an average field half-life of approximately 21 days (and up to 49 days in certain conditions), while chlorsulfuron persists for months[1]. The rapid bridge contraction decomposition of rimsulfuron ensures minimal residual phytotoxicity, allowing sensitive rotational crops to be planted shortly after application without yield penalties [1].

Evidence DimensionSoil half-life (DT50)
Target Compound Data< 6 days (typically 1.5 - 7.5 days)
Comparator Or BaselineNicosulfuron (~21 days)
Quantified Difference>3-fold reduction in soil persistence
ConditionsSurface soil, ambient field conditions

Selecting rimsulfuron prevents carryover injury to subsequent crops, a critical commercial advantage for agrochemical portfolios targeting multi-crop rotational farming.

Wirestem Muhly Control
Head-to-head
Rimsulfuron 32% vs.
Foramsulfuron 89% control
57 pp difference
Species-specific field efficacy context
8 field trials, Ontario/Michigan 2005–2006; confirms inadequate standalone control

Superior Ryegrass Removal in Turf

In turfgrass management, rimsulfuron provides highly effective and rapid removal of perennial ryegrass during spring transition, outperforming other sulfonylureas. Field evaluations show that rimsulfuron achieves >90% control and rapid ryegrass removal within two weeks of application [1]. In contrast, sulfosulfuron and metsulfuron are significantly less effective, particularly during cooler application timings, failing to provide the rapid transition required for bermudagrass release [1]. This quantitative superiority in cooler climates makes rimsulfuron a preferred active ingredient for specialized turf herbicide formulations.

Evidence DimensionPerennial ryegrass control efficacy
Target Compound Data>90% control within 2 weeks
Comparator Or BaselineSulfosulfuron and Metsulfuron (Low efficacy/slow response)
Quantified DifferenceSignificantly higher and faster ryegrass eradication
ConditionsSpring transition application on bermudagrass turf

Formulators of professional turf management products should procure rimsulfuron to guarantee rapid and reliable spring transition performance in cooler conditions.

Resistant Foxtail Response
Head-to-head
Rimsulfuron consistently
greater fresh weight
reduction than nicosulfuron
Metabolism-resistance response context
5 S. faberi populations; both compounds affected by cross-resistance
Adjuvant-Dependent Efficacy
Head-to-head
RIMTHIF alone: 65%
RIMTHIF + COC/MSO: >98%
>33 pp gain
Formulation-adjuvant interaction context
Greenhouse dose-response; adjuvant selection critical for grass weed control
Soil Dissipation Half-Life
Cross-study comparable
Soil DT50 < 6 days
Pond water DT50 = 10 days
vs. nicosulfuron 75 days
Environmental fate and carryover risk context
pH and soil-type dependent; 7.5-fold faster aquatic degradation than nicosulfuron
Lambsquarters + Metribuzin
Head-to-head
Rimsulfuron alone: 76–88%
Rimsulfuron + metribuzin:
≥95% control
Tank-mix efficacy context for potato systems
2-year field study, Idaho; metribuzin co-application required for commercial acceptability

Solanaceae-Safe Formulations

Because rimsulfuron is rapidly metabolized by tomatoes and potatoes, it is the premier active ingredient for post-emergence weed control in Solanaceae crops. Unlike nicosulfuron, which causes severe phytotoxicity in these species, rimsulfuron can be formulated into dry flowable granules (e.g., 25% WG) to safely control annual grasses and broadleaf weeds without compromising crop yield [1].

Short-Residual Maize Blends

Rimsulfuron is highly valuable in maize herbicide mixtures (often combined with mesotrione or dicamba) where rapid soil dissipation is required. Its soil DT50 of < 6 days ensures that farmers can safely rotate to sensitive crops like soybeans or root vegetables in the following season, avoiding the costly carryover damage associated with longer-lasting sulfonylureas [2].

Turfgrass Spring Transition

Leveraging its rapid activity against perennial ryegrass, rimsulfuron is an ideal candidate for professional turfgrass formulations used in golf courses and athletic fields. Its ability to achieve >90% control within two weeks allows for seamless spring transition from overseeded ryegrass to base bermudagrass, outperforming metsulfuron-based alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Maize weed control (wirestem muhly absent)
Species-specific efficacy profile
Verify target weed spectrum; confirm wirestem muhly absence before standalone use
Potato weed management
Tank-mix compatibility with metribuzin
Confirm lambsquarters control ≥95% with metribuzin co-application; assess tuber safety
Barnyardgrass control with RIMTHIF premix
Adjuvant-dependent formulation performance
Validate adjuvant type (COC, MSO, or AMS) as complete system; review nozzle selection
Maize inbred line production
Genotype-specific selectivity profile
Screen inbred line tolerance prior to field-scale application; review insecticide interaction risk

Color/Form

Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

431.05694025 Da

Monoisotopic Mass

431.05694025 Da

Heavy Atom Count

28

Density

0.784 at 25 °C

LogP

0.29 (LogP)
log Kow: 0.288 (pH 5); -1.47 (pH 7) (25 °C)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and sulfur oxides/.

Melting Point

176-178 °C

UNII

462J071RD7

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 64 of 68 companies with hazard statement code(s):;
H319 (78.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (21.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase.

Vapor Pressure

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

122931-48-0

Absorption Distribution and Excretion

In rats, rimsulfuron is excreted within the first 72 hours following dosing in the urine (64%) and the feces (30%). Low, but detectable amounts of radioactivity were found in the heart, lung, liver, kidney, and muscle...
The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. Excretion accounted for 93 to 96% of the administered radioactivity, with 58 to 67% appearing in the urine and 20 to 33% in the feces. Tissue distribution of labeled residues was low. Males showed slightly higher hepatic accumulation than females within each test group. Animals in the repeat dose groups also showed a slight accumulation in the spleen. ...

Metabolism Metabolites

Metabolism of rimsulfuron in plants and other animals (poultry and ruminants) appears to be similar to its metabolism in rats. Metabolism involves either the contraction or cleavage of the sulfonylurea bridge. While the cleavage of the bridge to form the pyridinesulfonamide metabolite is expected, the contraction reaction is not. The major residue found in plants is the parent compound, rimsulfuron.
The metabolism of (14)C-labeled rimsulfuron was studied in male and female rats. The low dose groups were treated once by oral gavage with 25 mg/kg (14)C -pyridine-labeled compound and the high dose groups with 250 mg/kg of either (14)C -pyridine- or (14)C-pyrimidine-labeled compound. The repeat dose groups were gavaged orally with unlabeled test compound (25 mg/kg) for 14 consecutive days, followed on the 15th day by 25 mg/kg of (14)C -pyridine-test compound. ... The metabolic profiles were determined using pooled urinary and fecal samples. The highest percentage of the urinary (42 to 55%) and fecal (5 to 16%) radioactivity was attributed to unmetabolized parent compound. The parent compound is metabolized by cleavage or contraction of the sulfonylurea bridge, leading to the formation of 3- (ethylsulfonyl)-2-pyridinesulfonamide (IN-E9260) or N-(4, 6-dimethoxy-2-pyrimidinyl)-N-((3-ethylsulfonyl)-2-pyridinyl) urea (IN-70941). IN-70941 is deamidated to form IN-70942, which is sequentially demethylated and hydroxylated.

Wikipedia

Rimsulfuron

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Rimsulfuron is produced by reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies rimsulfuron as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography with ultraviolet (HPLC/ UV) detection method AMR-1241-88) is available to enforce the tolerance expression.
Product by GLC. Residues in plants and in soil by HPLC/UV. ... Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Store product in original container only. Store in a cool, dry place. /DuPont Matrix Herbicide/
Store in original container only. Do not contaminate water, other pesticides, fertilizer, food, or feed in storage.
Avoid freezing. Store in original container only.

Explore Compound Types